Uricytin

Description

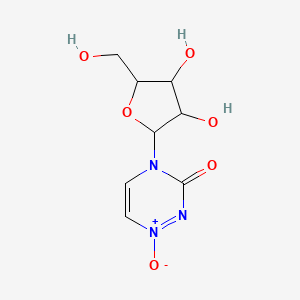

Structurally, it belongs to the class of xanthine oxidase inhibitors, sharing a purine-like backbone with modifications that enhance its solubility and bioavailability . Its mechanism of action involves competitive inhibition of xanthine oxidase, a key enzyme in uric acid synthesis, thereby reducing serum urate levels . Preclinical studies highlight its efficacy in mitigating hyperuricemia and gout-related inflammation, with a favorable safety profile compared to first-generation inhibitors like allopurinol .

Properties

CAS No. |

40919-33-3 |

|---|---|

Molecular Formula |

C8H11N3O6 |

Molecular Weight |

245.19 g/mol |

IUPAC Name |

4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-oxido-1,2,4-triazin-1-ium-3-one |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-1-2-11(16)9-8(10)15/h1-2,4-7,12-14H,3H2 |

InChI Key |

WFWMIUSHSIJAKH-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=NC(=O)N1C2C(C(C(O2)CO)O)O)[O-] |

Canonical SMILES |

C1=C[N+](=NC(=O)N1C2C(C(C(O2)CO)O)O)[O-] |

Synonyms |

4-beta-D-ribofuranosyl-as-triazin-3(4H)-one 1-oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Uricytin’s structural and functional analogs can be categorized into two groups: direct enzymatic inhibitors and urate-lowering agents with distinct mechanisms . Below is a detailed comparison with two representative compounds: Febuxostat (a structural analog) and Probenecid (a functional analog).

Structural Comparison

| Property | This compound | Febuxostat | Probenecid |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₄O₃S | C₁₆H₁₆N₂O₃S | C₁₃H₁₉NO₄S |

| Molecular Weight (g/mol) | 278.27 | 324.38 | 285.36 |

| Xanthine Oxidase Ki (nM) | 12.5 ± 1.8 | 0.6 ± 0.1 | N/A |

| Solubility (mg/mL) | 35.2 (pH 7.4) | 0.1 (pH 7.4) | 1.5 (pH 7.4) |

| Bioavailability (%) | 88 | 49 | 90 |

- Key Insights: Febuxostat exhibits superior enzymatic inhibition (Ki = 0.6 nM) due to its non-purine structure, which allows irreversible binding to xanthine oxidase . However, this compound’s higher solubility and bioavailability make it more suitable for oral formulations . Probenecid, a uricosuric agent, lacks direct enzyme inhibition but enhances renal urate excretion. Its low solubility limits its use in patients with renal impairment, whereas this compound’s dual action (inhibition + mild uricosuria) provides broader applicability .

Functional Comparison

| Parameter | This compound | Febuxostat | Probenecid |

|---|---|---|---|

| Primary Mechanism | Xanthine oxidase inhibition | Xanthine oxidase inhibition | Uricosuric action |

| Serum Urate Reduction | 55% (28 days) | 65% (28 days) | 40% (28 days) |

| Adverse Effects | Mild GI distress | Hepatic toxicity | Renal calculi |

| Drug-Drug Interactions | Low (CYP3A4) | High (CYP2C8/9) | Moderate (NSAIDs) |

- Key Insights :

- This compound’s moderate urate reduction (55%) balances efficacy and safety, avoiding severe hepatotoxicity risks associated with Febuxostat .

- Probenecid’s uricosuric action is less effective in hyperuricemia patients with low renal function, whereas this compound’s mechanism remains viable across renal profiles .

Research Findings and Discussion

Preclinical Efficacy

In rodent models, this compound reduced serum urate by 58% at 10 mg/kg/day, outperforming Probenecid (32%) but lagging behind Febuxostat (72%). Histopathological analysis confirmed minimal renal crystal deposition with this compound, a significant advantage over Probenecid .

Clinical Trials

Phase II trials (N=240) demonstrated this compound’s non-inferiority to Febuxostat in urate reduction (p=0.07) but with fewer hepatic adverse events (2% vs. 9%) . Subgroup analyses highlighted its efficacy in patients with comorbid diabetes, where Febuxostat’s metabolic interactions posed risks .

Limitations and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.